3-Fluoropropane-1-thiol is an organosulfur compound with the molecular formula C₃H₇FS. It features a thiol group (-SH) and a fluorine atom attached to a propane backbone, making it a unique member of the thiol family. This compound is recognized for its potential applications in various scientific research fields, particularly in biochemistry and medicinal chemistry due to its reactivity and ability to form covalent bonds with proteins and enzymes.
3-Fluoropropane-1-thiol can be classified as a fluorinated thiol. It is synthesized through various chemical methods, predominantly involving halogenated propane derivatives. The presence of fluorine in its structure imparts distinct chemical properties, enhancing its reactivity compared to non-fluorinated analogs.
The synthesis of 3-fluoropropane-1-thiol can be achieved through several methods:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Industrial production may involve additional purification steps such as distillation or recrystallization to eliminate impurities.
3-Fluoropropane-1-thiol is capable of undergoing several chemical reactions:
The oxidation process typically yields disulfides (R-S-S-R) or sulfonic acids (R-SO₃H), while substitution reactions can produce corresponding alcohols or amines depending on the nucleophile used.
The mechanism of action for 3-fluoropropane-1-thiol primarily involves its interaction with molecular targets through its thiol group. The thiol can form covalent bonds with electrophilic centers in proteins and enzymes, leading to modifications in their structure and function. Additionally, the fluorine atom enhances the compound's ability to participate in hydrogen bonding, influencing its reactivity and binding affinity in biochemical processes .
The unique properties imparted by the fluorine atom make 3-fluoropropane-1-thiol more reactive compared to non-fluorinated thiols, allowing for diverse applications in chemical synthesis and biological studies .
3-Fluoropropane-1-thiol has several applications in scientific research:
The development of fluorinated thiols as prosthetic groups for radiopharmaceuticals originated to overcome limitations in direct biomolecule radiolabeling with fluorine-18 (t~1/2~ = 109.77 min). Early work by Glaser et al. (2004) pioneered radiofluorinated thiols like 3-[18F]fluoropropane-1-thiol ([18F]FPSH), designed for nucleophilic substitution reactions with chloroacetylated peptides [5] [8]. These efforts addressed a critical challenge: conventional 18F-labeling methods (e.g., nucleophilic aromatic substitution) require harsh conditions incompatible with biomacromolecules. Glaser’s approach enabled chemoselective conjugation under mild aqueous conditions, leveraging the high nucleophilicity of the thiolate anion [8].
However, initial applications revealed limitations. Radiolabeling chloroacetylated peptides with [18F]FPSH often required elevated temperatures or prolonged reaction times, leading to biomolecule degradation and radiochemical decomposition [5]. This spurred innovations in design rationales:
Modern applications now exploit fluorinated thiols for bioorthogonal conjugation. Kiesewetter’s group demonstrated successful Michael additions of [18F]fluorothiols to maleimide-functionalized cyclic RGD peptides and aptamers, achieving high conjugation yields (>70%) within 15 minutes at 37°C [5]. Similarly, silicon-fluoride acceptor (SiFA)-based [18F]fluorothiols enabled catalyst-free maleimide labeling of proteins, circumventing concerns about residual metal catalysts in vivo [8]. The evolution culminated in advanced constructs like [18F]FPySH (a fluoropyridine-based thiol), optimized for rapid (<45 min total synthesis) and site-specific labeling of dehydroalanine (Dha)-modified biomolecules [5].
Table 1: Evolution of Key Fluorinated Thiol Prosthetic Groups
Prosthetic Group | Year | Key Innovation | Limitations Addressed |
---|---|---|---|
3-[18F]Fluoropropane-1-thiol ([18F]FPSH) | 2004 | First-generation thiol for nucleophilic substitution | Harsh reaction conditions, instability |
SiFA-[18F]SH | 2012 | Hydrophobicity reduction via silicon-based design | Low specific activity, complex synthesis |
[18F]FPySH | 2022 | PEG spacer-enhanced reactivity & stability | Multi-step synthesis, moderate RCY* (7 ± 2.1%) |
*RCY = Radiochemical Yield [5] [8].
Thiol-maleimide conjugation represents a quintessential "click" reaction in radiochemistry due to its high chemoselectivity, rapid kinetics, and bioorthogonality. The theoretical foundation rests on Michael addition thermodynamics: The reaction between a thiolate anion (RS⁻) and maleimide’s electron-deficient β-carbon proceeds exothermically (ΔG < 0), driven by thiolate nucleophilicity and maleimide’s ring strain [1] [6]. Density functional theory (DFT) calculations confirm a low energy barrier (~15–25 kJ/mol) for this process, enabling near-quantitative yields under physiological conditions [1].
Kinetic dominance distinguishes this reaction. Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC), thiol-maleimide ligation is catalyst-free, eliminating concerns about copper-induced biomolecule damage or residual metal toxicity [6]. Reaction rates (k~2~ ≈ 10–100 M⁻¹s⁻¹ at pH 7.4) are tunable via:
A critical theoretical consideration is the stability of the thiosuccinimide adduct. Retro-Michael reactions or hydrolysis can occur in vivo, leading to premature deconjugation. This is mitigated by:
Table 2: Thermodynamic and Kinetic Parameters of Thiol-Maleimide Conjugation
Parameter | Typical Range | Impact on 3-Fluoropropane-1-thiol | |
---|---|---|---|
ΔG (Gibbs Free Energy) | -30 to -60 kJ/mol | Favored conjugation due to exothermicity | |
k~2~ (Second-order rate constant) | 10–100 M⁻¹s⁻¹ | Enhanced by β-fluorine polarization | |
pH Optimum | 7.0–8.0 | Compatible with physiological conditions | |
Hydrolysis Half-life | Hours to days | Improved stability via fluorinated alkyl chain | [1] [6] |
Michael addition underpins site-selective bioconjugation strategies essential for homogeneous radiopharmaceutical synthesis. For 3-fluoropropane-1-thiol, this involves targeting two key electrophilic handles: maleimides and dehydroalanine (Dha) residues.
Maleimide-Based Conjugation exploits engineered cysteines in antibodies or peptides. Native disulfide bonds (e.g., antibody interchain S–S) are partially reduced to generate free thiols, followed by maleimide derivatization. Fluorinated thiols then conjugate site-specifically to these maleimides. Clinical ADCs like brentuximab vedotin validate this approach, ensuring near-uniform DAR (drug-to-antibody ratio) of 4 [1] [7]. The β-fluorine in 3-fluoropropane-1-thiol enhances selectivity by minimizing disulfide scrambling—a common issue with bulkier thiols [5] [7].
Dehydroalanine (Dha) Targeting represents an emerging paradigm. Dha residues (α,β-unsaturated carbonyls) are generated via cysteine oxidation or selenocysteine elimination. Fluorinated thiols undergo Michael addition to Dha’s electrophilic β-carbon, forming stable thioether linkages. This enables residue-specific labeling without genetic engineering [5]:
Biomolecule-Cys → [Oxidation] → Biomolecule-Dha → [18F]FPSH → Biomolecule-CH2−S−CH2CH2[18F]
Key chemoselectivity drivers include:
Photocontrolled Reversibility, as demonstrated for coumarin-Dha adducts, offers potential for dynamic PET probe regulation. UV illumination reverses the Michael addition, releasing the fluorinated thiol and quenching signal—enabling "on-off" imaging control [2].
Table 3: Selectivity Factors in Michael Additions of 3-Fluoropropane-1-thiol
Electrophilic Handle | Conjugation Site | Chemoselectivity Advantage | Applications |
---|---|---|---|
Maleimide | Engineered cysteine | Minimizes disulfide scrambling | Antibody fragment labeling [1] |
Dehydroalanine (Dha) | Native or oxidized cysteine | Residue-specific; no genetic engineering needed | Peptides (e.g., RGD), proteins [5] |
Vinyl sulfones | Lysine or cysteine | Slower hydrolysis than maleimides | In vivo red blood cell labeling [6] |
The integration of these Michael addition frameworks positions 3-fluoropropane-1-thiol as a versatile tool for next-generation radiopharmaceuticals, balancing reaction kinetics, site-specificity, and metabolic stability [1] [5] [7].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1